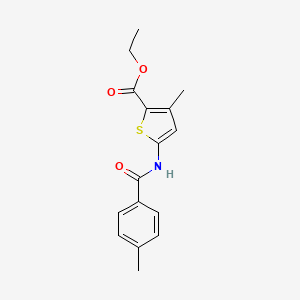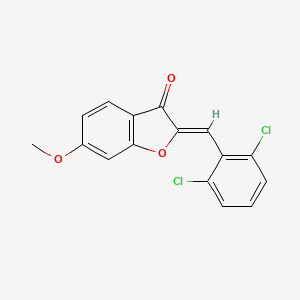
5-chloro-1H-1,2,3-triazol-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1H-1,2,3-triazol-1-ol is a chemical compound with the molecular formula C2H2ClN3O . It is a type of triazole, a class of five-membered ring compounds containing two carbon and three nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives, including this compound, often involves the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes . This reaction can be catalyzed by copper, leading to the regioselective synthesis of 1,4-disubstituted-1,2,3-triazole .Molecular Structure Analysis
The molecular structure of this compound consists of a triazole ring substituted with a chlorine atom and a hydroxyl group . The triazole ring is a five-membered aromatic azole chain, which is readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazoles, including this compound, are known for their diverse chemical reactivity. They can participate in various chemical reactions, contributing to their wide range of applications in medicinal chemistry .Physical and Chemical Properties Analysis
This compound has a molecular weight of 119.51 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Découverte de médicaments
Le squelette du 1,2,3-triazole a suscité un intérêt considérable dans la découverte de médicaments en raison de ses propriétés polyvalentes. Plusieurs composés médicinaux contenant un noyau de 1,2,3-triazole sont disponibles sur le marché. Par exemple :
Synthèse organique
Les chercheurs utilisent les 1,2,3-triazoles comme blocs de construction en synthèse organique. Leur grande stabilité chimique, leur caractère aromatique et leur capacité à former des liaisons hydrogène en font des éléments précieux. Les méthodes de synthèse comprennent :
Science des matériaux
Les 1,2,3-triazoles fonctionnalisés contribuent au développement de nouveaux matériaux, notamment des capteurs et des catalyseurs.
En résumé, le 5-chloro-1H-1,2,3-triazol-1-ol est extrêmement prometteur dans ces domaines divers, ce qui en fait un sujet fascinant pour l’exploration scientifique . Si vous souhaitez obtenir plus d’informations sur une application spécifique, n’hésitez pas à nous contacter !
Mécanisme D'action
Target of Action
Triazole compounds, which include 5-chloro-1h-1,2,3-triazol-1-ol, are known to bind readily in the biological system with a variety of enzymes and receptors . This suggests that this compound may interact with multiple targets, contributing to its biological activities.
Mode of Action
It’s worth noting that triazole compounds are capable of acting as stoichiometric one-electron donors and also as catalytic organic reducing agents . This implies that this compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Given the broad biological activities of triazole compounds , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
Given the broad biological activities of triazole compounds , it can be inferred that this compound may have diverse molecular and cellular effects.
Orientations Futures
The future directions for research on 5-chloro-1H-1,2,3-triazol-1-ol and other triazole derivatives could include further exploration of their biological activities and potential applications in medicinal chemistry . The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
Analyse Biochimique
Biochemical Properties
5-Chloro-1H-1,2,3-triazol-1-ol is capable of interacting with a variety of enzymes and receptors in the biological system . Its ability to form hydrogen bonding and bipolar interactions allows it to interact with biomolecular targets and improve solubility . The structural characteristics of 1,2,3-triazoles enable it to act as linker units between two active molecules or as bioisostere of different functional groups .
Cellular Effects
They disrupt the replication cycle of a virus, allowing the body to eliminate it more easily .
Molecular Mechanism
Triazoles are known to interact with biomolecular targets through hydrogen bonding and bipolar interactions . This allows them to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
1,2,3-triazoles are known to be stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .
Metabolic Pathways
Triazoles are known to interact with a variety of enzymes and receptors, which could potentially involve them in various metabolic pathways .
Propriétés
IUPAC Name |
5-chloro-1-hydroxytriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClN3O/c3-2-1-4-5-6(2)7/h1,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJUKNMCRGCJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=N1)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2597486.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide](/img/structure/B2597492.png)
![1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2597493.png)
![N-(3-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2597494.png)


![1-((1R,5S)-8-(2-(naphthalen-1-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2597499.png)
![N-[1-(furan-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2597500.png)

![(3-(benzo[d]thiazol-2-yl)pyrazin-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2597505.png)
![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2597506.png)


